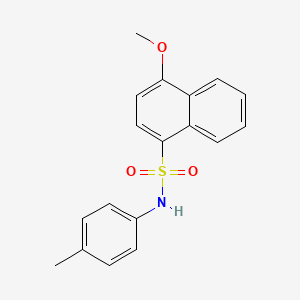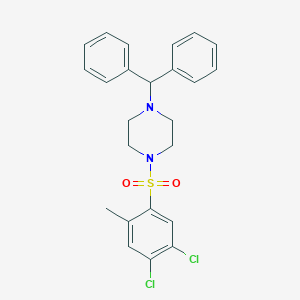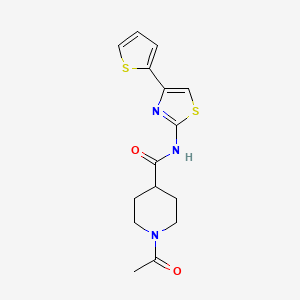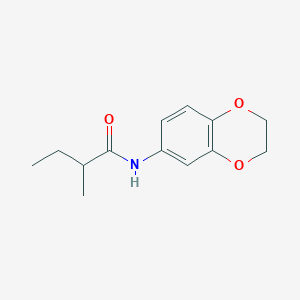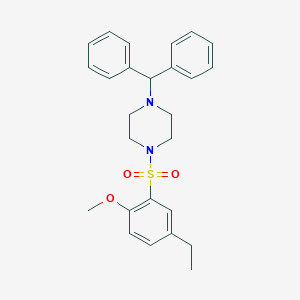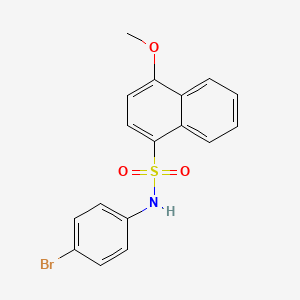
N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide, also known as BMS-777607, is a small molecule inhibitor that has gained significant attention in the scientific research community due to its potential therapeutic applications. It was first discovered and synthesized by Bristol-Myers Squibb in 2008 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide inhibits the activity of the c-Met receptor tyrosine kinase by binding to its ATP-binding site, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of tumor growth and metastasis. It has also been found to inhibit other signaling pathways that are involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects
N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide has been found to have a range of biochemical and physiological effects in preclinical studies. It has been shown to inhibit tumor growth and metastasis, induce apoptosis in cancer cells, and inhibit angiogenesis. Additionally, it has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide is its specificity for the c-Met receptor tyrosine kinase, which makes it a promising therapeutic agent for cancer treatment. However, one of the limitations of N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration schedule for N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide in clinical settings.
Orientations Futures
There are several potential future directions for the study of N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide. One area of research is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide in clinical trials, which could lead to its approval as a cancer treatment.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with 4-methoxynaphthalene-1-amine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of the c-Met receptor tyrosine kinase, which is overexpressed in many types of cancer and is associated with tumor growth, invasion, and metastasis. N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast, lung, and liver cancer.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3S/c1-22-16-10-11-17(15-5-3-2-4-14(15)16)23(20,21)19-13-8-6-12(18)7-9-13/h2-11,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJHGAJBWBMYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546954.png)
![(2R)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546960.png)
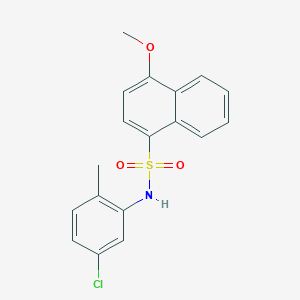
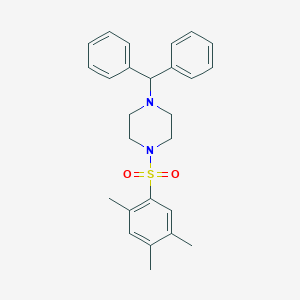
![N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide](/img/structure/B7547007.png)
